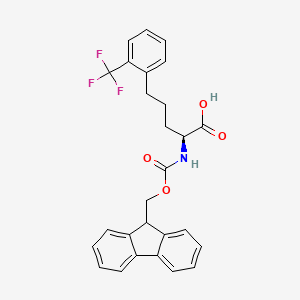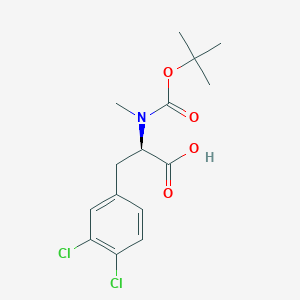![molecular formula C22H25NO4 B8229348 Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-](/img/structure/B8229348.png)
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is a derivative of glycine, an amino acid, with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3-methylbutyl substituent. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The protected glycine is then alkylated with 3-methylbutyl bromide in the presence of a base like potassium carbonate to introduce the 3-methylbutyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to ensure high purity and yield.
化学反应分析
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 3-methylbutyl group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Deprotection: Glycine derivatives without the Fmoc group.
Substitution: Substituted glycine derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme mechanisms.
作用机制
The compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions during peptide chain elongation. The 3-methylbutyl group can influence the hydrophobicity and steric properties of the resulting peptides, affecting their biological activity and stability.
相似化合物的比较
Similar Compounds
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar structure but without the 3-methylbutyl group.
Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-: Similar protecting group but with alanine instead of glycine.
Uniqueness
Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(3-methylbutyl)- is unique due to the presence of both the Fmoc protecting group and the 3-methylbutyl substituent, which provides distinct hydrophobic and steric properties, making it valuable in specific peptide synthesis applications.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-15(2)11-12-23(13-21(24)25)22(26)27-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJNGDMCTLPUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-3-[2-[2-(3-Azidopropoxy)ethoxy]ethoxy]propyl-biotinamide](/img/structure/B8229332.png)


![4a,7a-Dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8229356.png)

